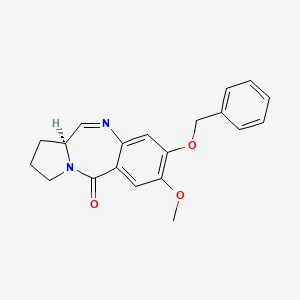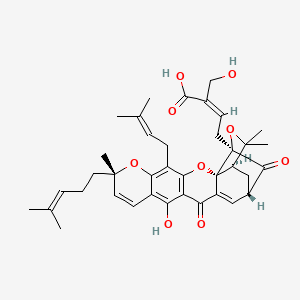![molecular formula C17H16F4N2O4S B12403673 N-hydroxy-4-{[(propan-2-yl)(2,3,4,5-tetrafluorobenzene-1-sulfonyl)amino]methyl}benzamide](/img/structure/B12403673.png)
N-hydroxy-4-{[(propan-2-yl)(2,3,4,5-tetrafluorobenzene-1-sulfonyl)amino]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NN-390 is a selective and potent inhibitor of histone deacetylase 6 (HDAC6) with an inhibitory concentration (IC50) of 9.8 nanomolar. This compound is notable for its ability to cross the blood-brain barrier, making it a promising candidate for research in metastatic group 3 neural tube cell tumors . The molecular formula of NN-390 is C17H16F4N2O4S, and it has a molecular weight of 420.38 grams per mole .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NN-390 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of specific reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods: Industrial production of NN-390 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: NN-390 undergoes various chemical reactions, including:
Oxidation: NN-390 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify NN-390 to produce reduced forms.
Substitution: NN-390 can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized NN-390 derivatives, while reduction may produce reduced forms of NN-390 .
Scientific Research Applications
NN-390 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of HDAC6 and its effects on various chemical processes.
Biology: Investigated for its role in modulating cellular processes, including cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic applications in treating cancers, particularly metastatic group 3 medulloblastoma.
Industry: Utilized in the development of new drugs and therapeutic agents targeting HDAC6 .
Mechanism of Action
NN-390 exerts its effects by selectively inhibiting HDAC6. The zinc binding group of NN-390 forms a hydrogen bond with histidine 610, a key residue of HDAC6, facilitating stable chelation with zinc ions. Additionally, the cap group of NN-390 interacts with phenylalanine 620 and phenylalanine 680 via van der Waals forces, leading to an overall Y-shaped conformation. These interactions are crucial for the selective inhibition of HDAC6 by NN-390 .
Comparison with Similar Compounds
NN-429: Another HDAC6-selective inhibitor with similar properties but improved pharmacokinetic characteristics.
Citarinostat: A clinical candidate with HDAC6-selective inhibition but lower potency compared to NN-390
Uniqueness of NN-390: NN-390 stands out due to its high selectivity and potency for HDAC6, its ability to cross the blood-brain barrier, and its potential therapeutic applications in treating metastatic group 3 medulloblastoma. Its unique molecular interactions and conformation contribute to its effectiveness as an HDAC6 inhibitor .
Properties
Molecular Formula |
C17H16F4N2O4S |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-hydroxy-4-[[propan-2-yl-(2,3,4,5-tetrafluorophenyl)sulfonylamino]methyl]benzamide |
InChI |
InChI=1S/C17H16F4N2O4S/c1-9(2)23(8-10-3-5-11(6-4-10)17(24)22-25)28(26,27)13-7-12(18)14(19)16(21)15(13)20/h3-7,9,25H,8H2,1-2H3,(H,22,24) |
InChI Key |
SJWJGLIJTRUXIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=C(C=C1)C(=O)NO)S(=O)(=O)C2=C(C(=C(C(=C2)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


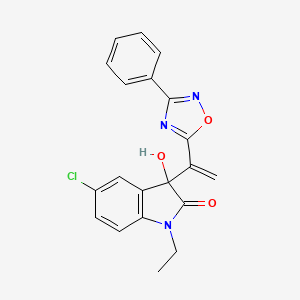
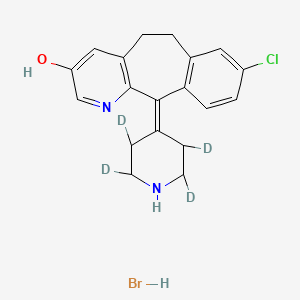

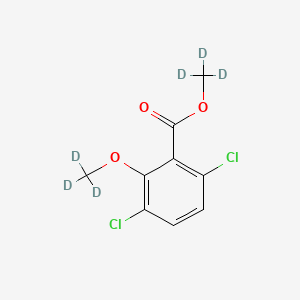

![(2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403609.png)
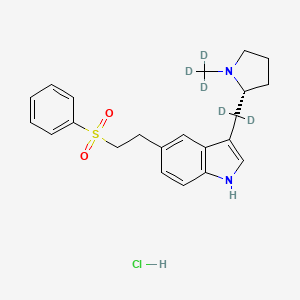
![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid](/img/structure/B12403619.png)

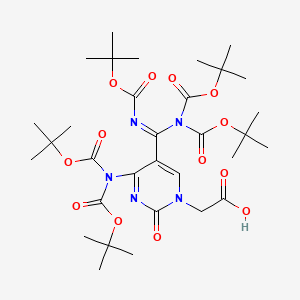

![[(2R,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12403646.png)
